N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline
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Overview
Description
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline is a complex organic compound that features a unique combination of indole, pyridine, and trifluoromethyl aniline moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridine Incorporation: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine boronic acids or halides.
Final Assembly: The final step involves the reaction of the indole-pyridine intermediate with 2-(trifluoromethyl)aniline under conditions that promote nucleophilic substitution or condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully or partially hydrogenated derivatives.
Scientific Research Applications
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-chloroaniline
- N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-bromoaniline
- N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-methylaniline
Uniqueness
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3/c1-14-20(15-8-2-4-10-17(15)27-14)21(19-12-6-7-13-26-19)28-18-11-5-3-9-16(18)22(23,24)25/h2-13,21,27-28H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFHSKMSPKBFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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